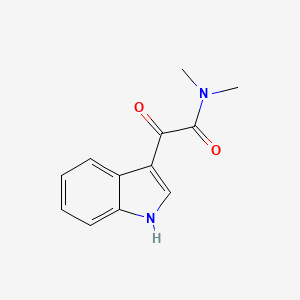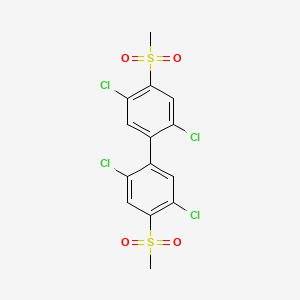
4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2',5,5'-tetrachloro-4,4'-bis(methylsulfonyl)biphenyl is an member of the class of biphenyls that is 2,2',5,5'-tetrachlorobiphenyl in which the 4 and 4' positions are substituted by methylsulfonyl groups. It is a sulfone, a member of biphenyls and a dichlorobenzene. It derives from a 2,2',5,5'-tetrachlorobiphenyl.
Applications De Recherche Scientifique
Antiestrogenic Effects in Bioassay Systems
A study by Letcher et al. (2002) investigated the antiestrogenic effects of methylsulfonyl metabolites of polychlorinated biphenyls (PCBs), including compounds structurally related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. These metabolites showed a congener- and concentration-dependent antagonism of estrogen-induced gene expression in several cell-based bioassay systems, suggesting potential environmental impacts as antiestrogens in wildlife and humans (Letcher et al., 2002).
Applications in Polymer Science
Sulfonated Poly(ether sulfone)s for Fuel Cells : Matsumoto et al. (2009) synthesized new sulfonated poly(ether sulfone)s for fuel cell applications. These polymers formed well-defined phase-separated structures conducive for efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).
Synthesis and Transformations in Organic Chemistry : Rosentsveig et al. (2008) explored the synthetic opportunities of bisazomethines obtained from reactions involving compounds structurally similar to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, demonstrating various nucleophile additions and C-amidoalkylation reactions (Rosentsveig et al., 2008).
Advanced Polymer Synthesis : Zhen (2007) reported on the synthesis of 4,4'-Bis(4-chloroformylphenoxy)diphenylsulfone, a compound structurally related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, indicating its potential for creating advanced polymers (Zhen, 2007).
Development of Polyamides and Poly(amide-imide)s : Saxena et al. (2003) discussed the synthesis of polyamides and poly(amide-imide)s derived from compounds related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl, highlighting their potential in creating materials with desirable thermal and solubility properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Copolymer Synthesis for Advanced Technologies : Cai et al. (2011) synthesized copolymers for advanced technologies using monomers structurally related to 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl. These copolymers exhibited excellent thermal stability and resistance to acidity, alkali, and organic solvents (Cai, Zhu, Xiao, Ding, & Song, 2011).
Propriétés
Numéro CAS |
66640-68-4 |
|---|---|
Formule moléculaire |
C14H10Cl4O4S2 |
Poids moléculaire |
448.2 g/mol |
Nom IUPAC |
1,4-dichloro-2-(2,5-dichloro-4-methylsulfonylphenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C14H10Cl4O4S2/c1-23(19,20)13-5-9(15)7(3-11(13)17)8-4-12(18)14(6-10(8)16)24(2,21)22/h3-6H,1-2H3 |
Clé InChI |
RDBKPLOYRMCFIY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
SMILES canonique |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)S(=O)(=O)C)Cl)Cl |
Autres numéros CAS |
66640-68-4 |
Synonymes |
4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl BMSTBP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



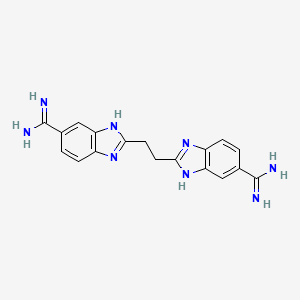
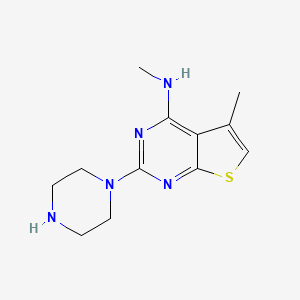

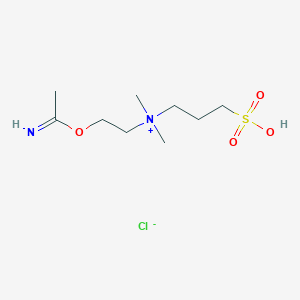
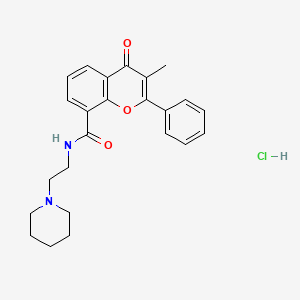
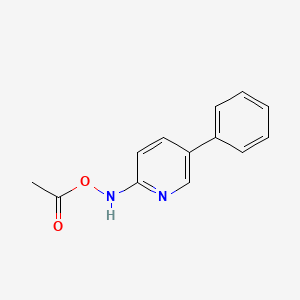


![5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
![2-(2-Methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1196864.png)
![1-[2-[Cyano-(4,6-dimethyl-2-pyrimidinyl)amino]-1-oxoethyl]-4-piperidinecarboxamide](/img/structure/B1196865.png)
